

An In-depth Technical Guide to Urapidil-d4: Chemical Structure and Properties

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Compound of Interest

Compound Name: Urapidil-d4

Cat. No.: B15615290

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This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Urapidil-d4**. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in this stable isotope-labeled derivative of the antihypertensive drug, Urapidil.

Chemical Structure and Properties

Urapidil-d4 is the deuterium-labeled version of Urapidil, a sympatholytic antihypertensive agent. The deuterium labeling provides a valuable tool for various research applications, particularly in pharmacokinetic studies where it is used as an internal standard for mass spectrometry-based quantification of Urapidil.

Chemical Structure:

The chemical structure of **Urapidil-d4** is characterized by the substitution of four hydrogen atoms with deuterium atoms on the piperazine ring of the Urapidil molecule.

IUPAC Name: 6-((3-(4-(2-methoxyphenyl)piperazin-1-yl-2,2,6,6-d4)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of **Urapidil-d4**

Property	Value	Reference
Molecular Formula	C20H25D4N5O3	[1][3][4]
Molecular Weight	391.50 g/mol	[1][2][5]
CAS Number	1795122-12-1	[1][2]
Appearance	White to off-white solid	
Storage Conditions	Refrigerator (2-8°C) for long-term storage	[1]

Pharmacological Properties and Mechanism of Action

As a stable isotope-labeled analog, **Urapidil-d4** is expected to exhibit the same pharmacological profile as Urapidil. Urapidil exerts its antihypertensive effects through a dual mechanism of action, involving both central and peripheral pathways.[6]

- **Peripheral α 1-Adrenergic Receptor Antagonism:** Urapidil blocks α 1-adrenergic receptors on vascular smooth muscle cells.[6] This inhibition prevents catecholamine-induced vasoconstriction, leading to vasodilation and a reduction in peripheral resistance, which in turn lowers blood pressure.[6]
- **Central 5-HT1A Receptor Agonism:** Urapidil acts as an agonist at serotonin 5-HT1A receptors in the brainstem.[6] Activation of these receptors leads to a decrease in sympathetic outflow from the central nervous system, further contributing to the reduction in blood pressure.[6] This central action also helps to prevent the reflex tachycardia that can be associated with peripheral vasodilation.

The dual mechanism of action provides effective blood pressure control with a lower incidence of reflex tachycardia compared to other α 1-blockers.[7]

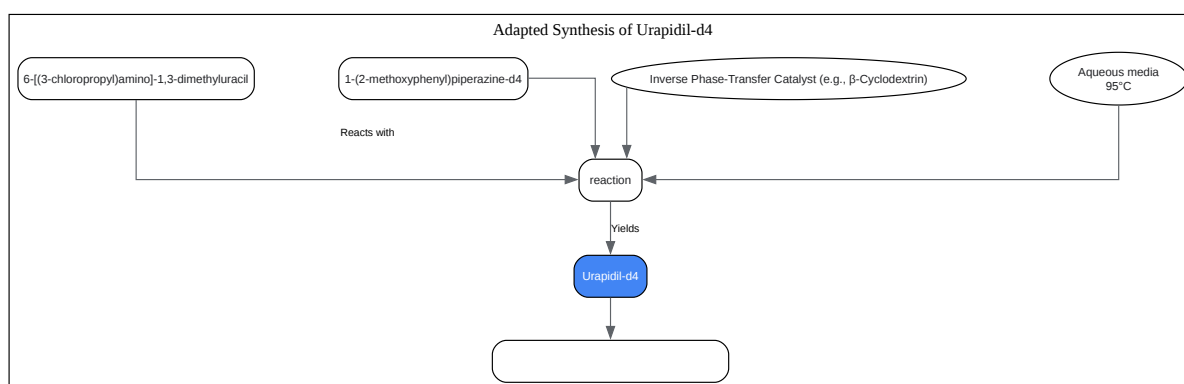
Experimental Protocols

Synthesis of Urapidil-d4

A specific, detailed experimental protocol for the synthesis of **Urapidil-d4** is not readily available in the public domain. However, it can be reasonably synthesized by adapting established methods for the synthesis of Urapidil, utilizing a deuterated starting material. An improved synthesis method for Urapidil has been described, which involves the reaction of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil with 1-(2-methoxyphenyl)piperazine.[8]

Proposed Adapted Synthesis Workflow:

The synthesis of **Urapidil-d4** would likely follow a similar pathway, substituting 1-(2-methoxyphenyl)piperazine with its deuterated analog, 1-(2-methoxyphenyl)piperazine-d4. The final step of the synthesis is outlined below.



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*Adapted synthesis workflow for **Urapidil-d4**.*

An improved synthesis of Urapidil reports using an inverse phase-transfer catalyst, such as β -Cyclodextrin, in an aqueous medium at 95°C, resulting in high yields and purity.[8] Purification can be achieved through methods like anti-solvent precipitation.[8] The final product's structure would be confirmed using techniques such as ¹H-NMR, mass spectrometry, and elemental analysis.[8]

Analytical Characterization

Urapidil-d4 is primarily used as an internal standard in the quantitative analysis of Urapidil in biological matrices. A validated UPLC-MS/MS method for this purpose has been described.

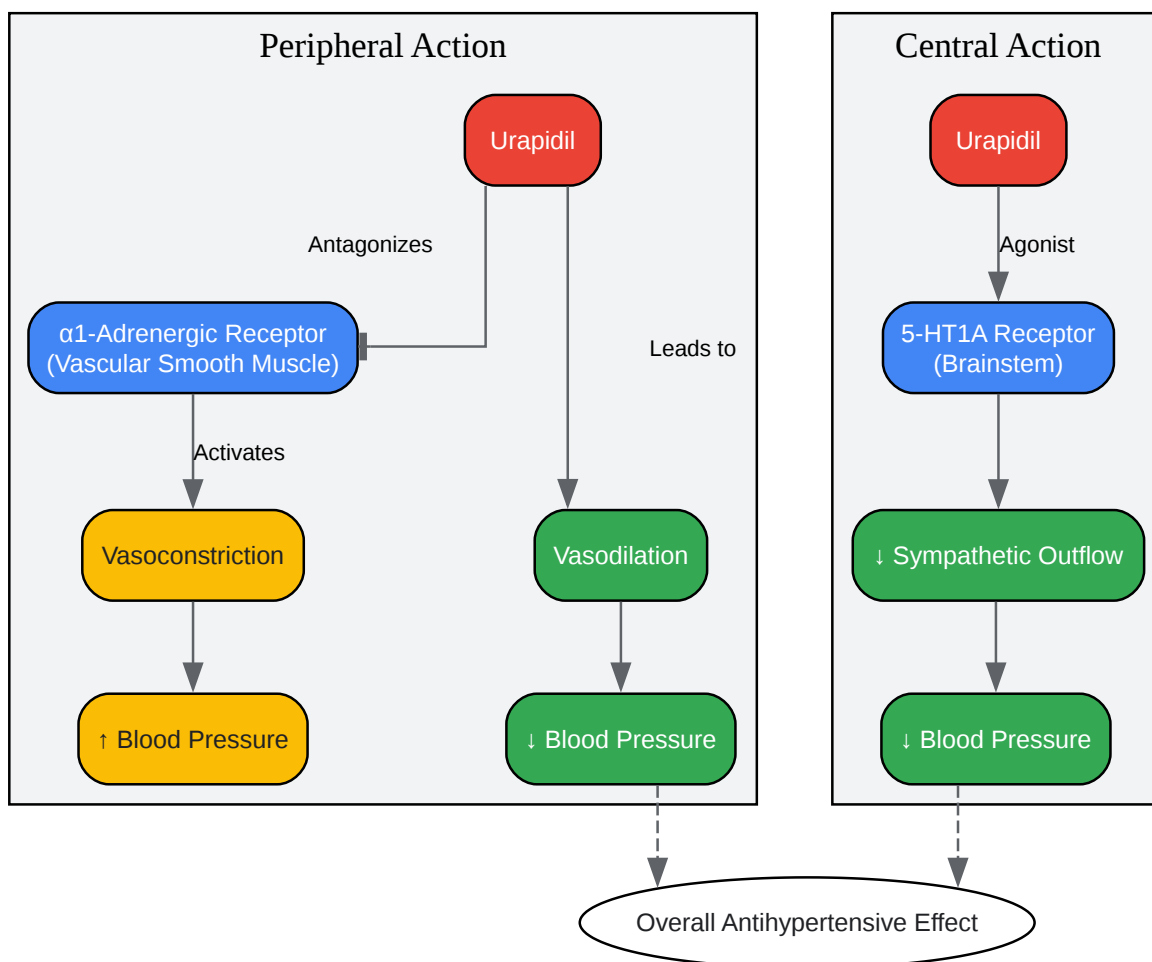
Table 2: UPLC-MS/MS Method for Quantification of Urapidil using **Urapidil-d4**

Parameter	Description
Instrumentation	Ultra-Performance Liquid Chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS)
Column	C18 reverse-phase column
Mobile Phase	Gradient elution with a mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection	Multiple Reaction Monitoring (MRM)
MRM Transition (Urapidil)	m/z 388.3 → 205.2
MRM Transition (Urapidil-d4)	m/z 392.3 → 205.2
Sample Preparation	Protein precipitation or liquid-liquid extraction from plasma samples

This method demonstrates good linearity, precision, and accuracy for the quantification of Urapidil in human plasma.

Signaling Pathways

The antihypertensive effect of Urapidil is mediated through its interaction with the α 1-adrenergic and 5-HT_{1A} receptor signaling pathways.



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Dual mechanism of action of Urapidil.

Conclusion

Urapidil-d4 is a critical analytical tool for the accurate quantification of Urapidil in biological samples. Its chemical and pharmacological properties are analogous to its non-deuterated parent compound. The information and protocols provided in this guide are intended to support researchers in their studies involving Urapidil and its deuterated analog. While a specific synthesis protocol for **Urapidil-d4** is not detailed, the provided information on the synthesis of

Urapidil offers a strong basis for its preparation. The analytical methods and understanding of its mechanism of action are well-established, enabling its effective use in a research setting.

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